2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an indene moiety with a pyridine ring, connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene-5-ol and 2-(chloromethyl)pyridine.
Formation of the Ether Linkage: The indene-5-ol is reacted with 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Acetamide Formation: The resulting intermediate is then reacted with acetic anhydride (Ac2O) to introduce the acetamide group.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to facilitate the reactions.
Purification: Employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Pharmacology: The compound may serve as a lead compound in the development of new pharmacological agents.
Materials Science: Its unique structure makes it a candidate for studying molecular interactions and developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with the pyridine ring at the 3-position.
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide: Pyridine ring at the 4-position.
Uniqueness
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets, potentially leading to distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18N2O2/c20-17(19-11-15-6-1-2-9-18-15)12-21-16-8-7-13-4-3-5-14(13)10-16/h1-2,6-10H,3-5,11-12H2,(H,19,20) |
InChI Key |
BIAGWEPIKHRUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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